N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide

CFTR inhibition chloride channel secretory diarrhea

Acquire this specific pyridazinone-sulfonamide hybrid (MW 283.3) to ensure accurate CFTR inhibition studies. With an IC₅₀ of 1.20 µM in FRT cell assays, it serves as a critical reference for mapping the sulfonamide-binding sub-site SAR. Avoid generic analogs; the furan-2-yl substituent confers unique electronic and steric properties essential for reproducible target engagement and phenotypic screening in polycystic kidney disease models.

Molecular Formula C11H13N3O4S
Molecular Weight 283.3
CAS No. 946212-09-5
Cat. No. B2418675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide
CAS946212-09-5
Molecular FormulaC11H13N3O4S
Molecular Weight283.3
Structural Identifiers
SMILESCS(=O)(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CO2
InChIInChI=1S/C11H13N3O4S/c1-19(16,17)12-6-7-14-11(15)5-4-9(13-14)10-3-2-8-18-10/h2-5,8,12H,6-7H2,1H3
InChIKeyJYUZEJLAQQGXGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide (CAS 946212-09-5): A Pyridazinone–Sulfonamide CFTR Inhibitor for Secretory Diarrhea and Polycystic Kidney Disease Research


N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide (CAS 946212‑09‑5, C₁₁H₁₃N₃O₄S, MW 283.3 g/mol) is a pyridazinone–sulfonamide hybrid that incorporates a furan‑2‑yl substituent at the pyridazinone 3‑position and a methanesulfonamide moiety tethered via an ethyl linker. It is disclosed in the patent family WO2010123822A1 / US20120129858A1 as a chloride‑channel inhibitor targeting the cystic fibrosis transmembrane conductance regulator (CFTR), with potential utility in secretory diarrhea and polycystic kidney disease . The compound is catalogued as a research‑grade small molecule (typical purity ≥95 %) intended for non‑human, non‑therapeutic investigational use .

N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide: Why Furan–Pyridazinone CFTR Inhibitors Cannot Be Simply Interchanged


Pyridazinone–sulfonamide CFTR inhibitors exhibit steep structure–activity relationships where subtle modifications to the heterocyclic core, linker length, or sulfonamide N‑substituent can shift potency by orders of magnitude, alter selectivity among chloride‑channel subtypes (CFTR vs. CaCC vs. VRAC), and change physicochemical properties that govern solubility and permeability . The furan‑2‑yl group in this compound introduces distinct electronic and steric features relative to phenyl, cyclopropyl, or thienyl analogs, making biological activity non‑transferable across the series. Procurement of a generic “pyridazine sulfonamide” without the precise substitution pattern therefore carries a high risk of obtaining a compound with divergent target engagement and inapplicable SAR context .

N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide: Quantitative Differentiation Evidence Against Closest Analogs


CFTR Inhibitory Potency in FRT Cell‑Based Fluorescent Assay: Target Compound vs. Propane‑1‑sulfonamide Analog

In a cell‑based fluorescence assay measuring halide influx in FRT cells co‑expressing human CFTR and the YFP‑H148Q halide indicator, the target compound N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide achieved an IC₅₀ of 1.20 µM (1,200 nM) . The one‑carbon‑extended propane‑1‑sulfonamide analog N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)propane‑1‑sulfonamide (CAS 953922‑55‑9) was synthesized and tested under identical scaffold constraints but showed diminished activity relative to the methanesulfonamide lead, confirming that the sulfonamide N‑alkyl substituent length directly modulates CFTR binding pocket complementarity . This head‑to‑head comparison demonstrates that the methanesulfonamide group is a critical pharmacophoric element whose replacement by longer alkylsulfonamides erodes potency.

CFTR inhibition chloride channel secretory diarrhea

Furan‑2‑yl vs. Cyclopropyl Substituent at Pyridazinone 3‑Position: Differential CFTR Inhibitory Engagement

The pyridazinone 3‑position substituent is a major determinant of CFTR inhibitory activity. The target compound carries a furan‑2‑yl group (five‑membered oxygen heterocycle, π‑excessive), whereas the structurally closest commercially catalogued analog N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]methanesulfonamide (CAS 2034534‑91‑1) bears a cyclopropyl group (small, electron‑donating cycloalkyl) . Within the pyridazine sulfonamide patent family, furan‑containing exemplars and cyclopropyl‑containing exemplars are classified under distinct Markush sub‑genera (Formula I vs. Formula II variants) and exhibit non‑overlapping potency ranges in the T84 and FRT assays, indicating that the furan heterocycle engages the CFTR binding site through π‑stacking or hydrogen‑bonding interactions not available to the cyclopropyl analog . No publicly available head‑to‑head IC₅₀ data exist for this exact pair; however, the patent SAR tables establish that the furan‑2‑yl motif consistently ranks among the more potent heteroaryl substituents in this series.

heterocyclic SAR CFTR pharmacology medicinal chemistry

Molecular Weight and Physicochemical Differentiation: Furan‑2‑yl–Methanesulfonamide vs. Higher‑MW Sulfonamide Congeners

The target compound has a molecular weight of 283.3 g/mol (C₁₁H₁₃N₃O₄S), placing it within the lower‑molecular‑weight segment of the pyridazine sulfonamide series . In contrast, commonly listed structural analogs such as N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide (MW 405.43) and N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide (MW 416.47) carry bulkier sulfonamide N‑substituents that increase molecular weight by >120 g/mol and add rotatable bonds and hydrogen‑bond acceptors . The higher molecular weight and increased polar surface area of these analogs predict reduced passive permeability and potentially altered oral bioavailability compared to the compact methanesulfonamide derivative, which maintains a favorable position within Lipinski and Veber drug‑likeness space for early‑stage lead optimization.

drug-likeness physicochemical properties lead optimization

Chloride Channel Selectivity Profile: CaCC/VRAC vs. CFTR‑Focused Analogs

The patent family WO2010123822A1 / US20110288093A1 discloses that pyridazine sulfonamide compounds of this class inhibit both calcium‑activated chloride channels (CaCC) and volume‑regulated anion channels (VRAC) in addition to CFTR . Within the broader patent landscape, certain pyridazine sulfonamide derivatives are claimed specifically as selective CFTR inhibitors for diarrhea and PKD (US20120129858A1), while others in the US20110288093 family target a broader chloride‑channel panel including CaCC and VRAC . The target compound, containing a furan‑2‑yl–pyridazinone core with a methanesulfonamide side chain, is positioned within the broader chloride‑channel inhibitor class, suggesting potential multi‑channel activity. This contrasts with more CFTR‑selective analogs that incorporate substituted phenyl or benzyl sulfonamide groups. Researchers requiring a tool compound with broader chloride‑channel inhibitory profiles may prefer the furan‑2‑yl–methanesulfonamide scaffold over highly CFTR‑selective analogs.

ion channel selectivity CaCC VRAC polycystic kidney disease

N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide: Priority Research and Procurement Application Scenarios


Primary Screening in CFTR‑Dependent Secretory Diarrhea Models

The compound's CFTR IC₅₀ of 1.20 µM in the FRT cell halide‑influx assay supports its use as a reference inhibitor in secretory diarrhea target‑validation studies. Researchers establishing CFTR‑dependent chloride secretion assays (e.g., T84 cell short‑circuit current measurements or intestinal organoid swelling assays) can deploy this compound alongside established CFTR inhibitors such as CFTRinh‑172 (IC₅₀ ∼0.3–5 µM depending on conditions) to benchmark assay performance and verify CFTR‑mediated chloride flux.

Structure–Activity Relationship (SAR) Expansion Around the Furan‑2‑yl–Pyridazinone Pharmacophore

As demonstrated by the differential potency between the methanesulfonamide and propane‑1‑sulfonamide analogs , systematic variation of the sulfonamide N‑substituent while holding the furan‑2‑yl–pyridazinone core constant is a productive SAR strategy. Medicinal chemistry teams can procure this compound as the reference standard for a focused library that varies the sulfonamide group (alkyl, aryl, heteroaryl) to map the CFTR binding pocket's sulfonamide‑binding sub‑site.

Multi‑Channel Chloride Transport Pharmacology in Polycystic Kidney Disease (PKD) Models

Given the patent family's claims encompassing CaCC, VRAC, and CFTR inhibition , this compound is suitable for phenotypic screening in PKD cyst‑expansion assays where multiple chloride channels contribute to fluid secretion. Its broader chloride‑channel profile distinguishes it from CFTR‑selective agents and may reveal poly‑pharmacological effects that pure CFTR inhibitors miss.

Physicochemical Benchmarking for Early‑Stage Lead Optimization

With MW 283.3, 4 H‑bond acceptors, and 1 H‑bond donor , the compound serves as a low‑molecular‑weight, drug‑like reference point for property‑based lead optimization. Teams evaluating higher‑MW analogs (e.g., dimethoxybenzenesulfonamide or benzothiazole‑sulfonamide congeners) can use this compound to quantitatively assess the impact of molecular weight increases on permeability, solubility, and metabolic stability in head‑to‑head ADME panels.

Quote Request

Request a Quote for N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.